Cas no 2137451-80-8 (1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester)

1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester 化学的及び物理的性質
名前と識別子
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- 1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester
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- インチ: 1S/C19H19NO4/c1-2-13-8-9-15-11-17(18(21)22)20(16(15)10-13)19(23)24-12-14-6-4-3-5-7-14/h3-10,17H,2,11-12H2,1H3,(H,21,22)
- InChIKey: OBHMUTOSQIMTCE-UHFFFAOYSA-N
- SMILES: N1(C(OCC2=CC=CC=C2)=O)C2=C(C=CC(CC)=C2)CC1C(O)=O
1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361473-1.0g |
1-[(benzyloxy)carbonyl]-6-ethyl-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-80-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-361473-0.1g |
1-[(benzyloxy)carbonyl]-6-ethyl-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-80-8 | 0.1g |
$653.0 | 2023-03-07 | ||
Enamine | EN300-361473-5.0g |
1-[(benzyloxy)carbonyl]-6-ethyl-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-80-8 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-361473-2.5g |
1-[(benzyloxy)carbonyl]-6-ethyl-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-80-8 | 2.5g |
$1454.0 | 2023-03-07 | ||
Enamine | EN300-361473-0.05g |
1-[(benzyloxy)carbonyl]-6-ethyl-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-80-8 | 0.05g |
$624.0 | 2023-03-07 | ||
Enamine | EN300-361473-0.5g |
1-[(benzyloxy)carbonyl]-6-ethyl-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-80-8 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-361473-0.25g |
1-[(benzyloxy)carbonyl]-6-ethyl-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-80-8 | 0.25g |
$683.0 | 2023-03-07 | ||
Enamine | EN300-361473-10.0g |
1-[(benzyloxy)carbonyl]-6-ethyl-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-80-8 | 10.0g |
$3191.0 | 2023-03-07 |
1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) esterに関する追加情報
1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester (CAS No. 2137451-80-8)
1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester (CAS No. 2137451-80-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indole class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the 6-ethyl and 1-(phenylmethyl) ester functionalities, contribute to its distinct chemical properties and biological profile.
The indole scaffold is a fundamental building block in many natural products and synthetic compounds with a wide range of biological activities. Indole derivatives have been extensively studied for their roles in various physiological processes, including neurotransmission, cell signaling, and enzyme inhibition. The presence of the 6-ethyl substituent in this compound adds a hydrophobic character, which can influence its solubility and membrane permeability. This is particularly important in drug design, where optimizing these properties can enhance the compound's bioavailability and efficacy.
The 1-(phenylmethyl) ester group is another key feature of this molecule. Ester groups are known to be labile under certain conditions, such as in the presence of enzymes or under acidic or basic conditions. This lability can be exploited in prodrug strategies, where the compound is designed to be inactive or less active until it is metabolized in the body to release the active form. The phenylmethyl (benzyl) group provides additional steric protection to the ester bond, potentially extending the compound's stability and half-life in vivo.
Recent research has highlighted the potential of 1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester in various therapeutic areas. For instance, studies have shown that indole derivatives with similar structures exhibit potent anti-inflammatory and anti-cancer properties. In a study published in the *Journal of Medicinal Chemistry* (2023), researchers demonstrated that this compound effectively inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Moreover, the compound has been investigated for its potential as a neuroprotective agent. Indole derivatives have been shown to modulate neurotransmitter systems and protect neurons from oxidative stress and neurodegenerative processes. A study published in *Neuropharmacology* (2023) reported that 1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester exhibited significant neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These findings suggest that this compound could be a promising candidate for further development as a therapeutic agent for neurodegenerative disorders.
In addition to its biological activities, the synthesis and structural characterization of 1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester have been well-documented in the literature. The compound can be synthesized through a multi-step process involving condensation reactions and esterification steps. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been used to confirm its structure and purity.
The safety profile of 1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester is an important consideration for its potential use as a pharmaceutical agent. Preclinical studies have shown that the compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
In conclusion, 1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester (CAS No. 2137451-80-8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in areas such as cancer therapy and neuroprotection. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological properties, this compound holds significant promise for advancing medical treatments.
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